4-(Diethylamino)-1,1-diphenylbutan-1-ol
Description
4-(Diethylamino)-1,1-diphenylbutan-1-ol is a tertiary amino alcohol characterized by a butanol backbone substituted with a diethylamino group at position 4 and two phenyl groups at positions 1 and 1'. The diethylamino group enhances solubility in organic solvents, while the diphenyl groups may confer steric bulk and influence receptor-binding interactions, as seen in related pharmaceuticals like tamoxifen precursors .
Properties
CAS No. |
7477-18-1 |
|---|---|
Molecular Formula |
C20H27NO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(diethylamino)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,11,16-17H2,1-2H3 |
InChI Key |
QVKBPWDAIFKJEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Canonical SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Other CAS No. |
7477-18-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitutions
1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
- Structure: Differs by a dimethylaminoethoxy substituent at the para position of one phenyl ring.
- Key Contrast: The ethoxy linker and dimethylamino group may reduce lipophilicity compared to the diethylamino group in the target compound.
4-Dimethylamino-1-butanol
- Structure: Lacks diphenyl groups but shares the amino alcohol backbone.
- Physicochemical Properties :
- Applications : Used in organic synthesis and as a building block for pharmaceuticals.
4-(Dibutylamino)-1-butanol
- Structure: Substituted with dibutylamino instead of diethylamino.
4-(4-Methylphenyl)butan-1-ol
- Structure : Contains a single 4-methylphenyl group.
- Applications: Research applications in material science; lacks bioactive amino groups .
Physicochemical Properties
*Predicted trends for the target compound: Higher boiling point and density than 4-Dimethylamino-1-butanol due to diphenyl groups.
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